Home > Products > Screening Compounds P17834 > 3,5-di-tert-butyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
3,5-di-tert-butyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide - 690246-24-3

3,5-di-tert-butyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

Catalog Number: EVT-3136404
CAS Number: 690246-24-3
Molecular Formula: C23H27N3OS
Molecular Weight: 393.55
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Amino-3-alkylsulfanyl-1,2,4-triazoles

  • Relevance: The target compound, 3,5-di-tert-butyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide, contains a 1,2,4-thiadiazole ring. The paper "Intramolecular cyclization of 4-amino-3-alkylsulfanyl-1,2,4-triazoles as a method for annelation of thiadiazine and thiadiazole rings" highlights the synthesis of thiadiazole rings, indicating a potential synthetic route for compounds like the target compound.
Overview

3,5-di-tert-butyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The compound's structure integrates both a thiadiazole moiety and a benzamide functional group, contributing to its potential applications in medicinal chemistry.

Source

The compound can be synthesized through various chemical reactions involving starting materials such as 3,5-di-tert-butylbenzoic acid and thionyl chloride, among others. It has been studied for its pharmacological properties and potential therapeutic applications.

Classification

This compound falls under the category of heterocyclic compounds, specifically those containing sulfur and nitrogen in their ring structures. It is classified as an amide due to the presence of the benzamide functional group.

Synthesis Analysis

Methods

The synthesis of 3,5-di-tert-butyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide can be achieved through several methods. One common approach involves the reaction of 3,5-di-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-phenyl-1,2,4-thiadiazol-5-amine.

Technical Details

  1. Reagents:
    • 3,5-di-tert-butylbenzoic acid
    • Thionyl chloride
    • 3-phenyl-1,2,4-thiadiazol-5-amine
  2. Procedure:
    • Convert 3,5-di-tert-butylbenzoic acid to its acid chloride using thionyl chloride.
    • React the acid chloride with 3-phenyl-1,2,4-thiadiazol-5-amine under controlled conditions (e.g., temperature and solvent choice) to yield the desired amide product.

This method allows for good yields and purity of the final compound through careful control of reaction conditions.

Molecular Structure Analysis

Structure

The molecular formula of 3,5-di-tert-butyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is C15H18N4OSC_{15}H_{18}N_{4}OS. The structure features:

  • A benzamide backbone.
  • A thiadiazole ring substituted with a phenyl group.
  • Two tert-butyl groups attached to the benzene ring.

Data

The molecular weight is approximately 302.39 g/mol. The compound's structural integrity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical of amides and thiadiazoles:

  1. Nucleophilic Substitution: The nitrogen atom in the thiadiazole ring can act as a nucleophile in substitution reactions.
  2. Hydrolysis: Under acidic or basic conditions, the amide bond may undergo hydrolysis to yield the corresponding carboxylic acid and amine.

Technical Details

These reactions can be utilized to modify the compound for further studies or applications in drug development.

Mechanism of Action

Process

The mechanism of action for compounds containing thiadiazole rings often involves interaction with biological targets such as enzymes or receptors. For instance:

  • Antimicrobial Activity: The thiadiazole moiety may inhibit bacterial enzymes or disrupt cell wall synthesis.
  • Anticancer Activity: The compound could induce apoptosis in cancer cells through pathways involving reactive oxygen species or by inhibiting specific signaling pathways.

Data

Studies have shown that derivatives of thiadiazoles exhibit varied biological activities depending on their substituents and structural configurations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid crystalline substance.
  • Melting Point: Specific melting points depend on purity but generally fall within a defined range for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and less soluble in water.
  • Stability: Generally stable under normal laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant analyses include thermal stability assessments and solubility tests to determine practical handling conditions.

Applications

Scientific Uses

3,5-di-tert-butyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer agents.
  2. Biological Research: To study mechanisms of action related to thiadiazole derivatives.
  3. Material Science: Investigating its properties for use in polymers or coatings due to its unique structural features.

This compound represents a promising area for further research into its therapeutic potential and applications in various scientific fields.

Historical Context and Rational Design of 3,5-Di-tert-butyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

Emergence of Thiadiazole-Benzamide Hybrids in Medicinal Chemistry

The strategic integration of the 1,2,4-thiadiazole scaffold with benzamide pharmacophores represents a milestone in rational drug design, driven by the heterocycle’s unique bioelectronic properties. As a pyrimidine bioisostere, the 1,2,4-thiadiazole nucleus mimics nucleic acid bases, enabling interference with DNA replication and protein binding. Its mesoionic character—exhibiting dipolar resonance structures—confers exceptional membrane permeability and bioavailability due to delocalized electron density [3] [10]. Crucially, the low-lying C–S σ* orbitals generate regions of low electron density ("σ-holes") on the sulfur atom, facilitating strong, directional interactions with biological targets [3]. This electronic profile underpins the success of FDA-approved thiadiazole drugs (e.g., acetazolamide) and inspired hybrid architectures like N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide, where the benzamide moiety anchors hydrogen-bonding interactions while the thiadiazole enables π–π stacking [3] [10].

Early structure–activity relationship (SAR) studies revealed that para-substitution on the benzamide ring profoundly modulates target affinity. For instance, replacing N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide (CID 2241548) with a 4-hydroxy group yielded LUF5437 (Ki = 7 nM at adenosine A1 receptors), while 4-methoxy substitution produced LUF5417 (Ki = 82 nM at A3 receptors) [1]. This divergence highlighted the benzamide’s role as a tunable vector for receptor-specific optimization.

Table 1: Evolution of Key Thiadiazole-Benzamide Pharmacophores

CompoundStructural FeaturesPrimary TargetBiological Activity
N-(3-Phenyl-1,2,4-thiadiazol-5-yl)benzamideUnsubstituted benzamideAdenosine receptorsMicromolar affinity [5] [7]
LUF5437 (8h)4-HydroxybenzamideAdenosine A1 receptorKi = 7 nM [1]
LUF5417 (8e)4-MethoxybenzamideAdenosine A3 receptorKi = 82 nM [1]
VUF5472 (8m)trans-4-HydroxycyclohexanamideAdenosine A1 receptorKi = 20 nM [1]
Ciprofloxacin-thiadiazolesFluorobenzyl-thiadiazole conjugateDNA/DNA gyraseIC50 = 2.79–3.58 µM (A549/SKOV-3) [3]

Evolutionary Trajectory of Adenosine Receptor-Targeted Pharmacophores

Adenosine receptors (ARs) emerged as critical therapeutic targets for neurological and inflammatory disorders, spurring the development of selective antagonists. Initial isoquinoline- and quinazoline-based AR ligands suffered from off-target effects and metabolic instability. The discovery that thiadiazole-benzamide hybrids like LUF5437 achieved nanomolar AR antagonism (Table 1) marked a paradigm shift [1]. SAR analyses revealed that high electron density between the thiadiazole and phenyl/pyridyl rings is essential: molecular electrostatic potential (MEP) plots demonstrated that replacing phenyl with 2-pyridyl enhanced A3 affinity by 10-fold due to augmented dipole moments [1]. Concurrently, steric restrictions at the benzamide para-position were identified; bulkier substituents (>4.5 Å) diminished A1/A3 binding, while small polar groups (OH, OCH3) formed specific H-bonds with subpockets [1].

The electronic nature of 4-substituents dictated subtype selectivity:

  • A1 Selectivity: 4-Hydroxybenzamides (e.g., LUF5437) exploited H-bond donor/acceptor residues in the A1 binding cleft.
  • A3 Selectivity: 4-Methoxybenzamides (e.g., LUF5417) engaged in dipole–dipole interactions with A3-specific hydrophobic domains [1].

Cyclohexanamide derivatives (VUF5472) later confirmed stereochemical preferences: trans-4-hydroxy isomers outperformed cis-analogues by 3-fold, underscoring the receptor’s sensitivity to ligand topology [1].

Strategic Incorporation of Steric Bulk via Di-tert-butyl Substitution

The introduction of 3,5-di-tert-butyl substitution in N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide addressed twin challenges: metabolic vulnerability of para-substituents and optimization of hydrophobic domain engagement. The tert-butyl groups—each with a van der Waals volume of 75 ų—create a cone-shaped steric shield that:

  • Blocks Cytochrome P450 Oxidation: The electron-rich benzamide ring is susceptible to CYP3A4-mediated hydroxylation; ortho-tert-butyl groups sterically hinder enzyme access, prolonging half-life [3].
  • Enhances Hydrophobic Pocket Fit: Computational docking suggests the tert-butyl moieties occupy a lipophilic subpocket in ARs, with the isopropyl branches inducing van der Waals contacts with Val87, Leu90, and Phe182 in A1 homology models [1] [3].

Table 2: Impact of Steric Bulk on Thiadiazole-Benzamide Properties

Benzamide SubstituentSteric Parameter (Es)Electron DensityA1 Ki (nM)Metabolic Stability (t1/2, min)
4-Hydroxy (LUF5437)-0.55 (moderate shield)High (H-bond donor)722
4-Methoxy (LUF5417)-0.51Moderate (π-donor)210*38
3,5-Di-tert-butyl-1.70 (extreme shield)Low (inductive effect)Pending†>120‡

*Data sources: [1] [3]; *A3 Ki = 82 nM; †Predicted <50 nM via CoMFA; ‡Microsomal assay.

The 3,5-di-tert-butyl motif’s electron-donating capacity (+I effect) also modulates the benzamide’s carbonyl electrophilicity, reducing irreversible binding to serum proteins. This design mirrors "molecular editing" in kinase inhibitors (e.g., imatinib’s methylpiperazine), where steric bulk fine-tunes pharmacokinetics without compromising target engagement [3]. Preliminary SAR of analogues like 4-(tert-butyl)-N-(5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide (CAS 328561-35-9) confirms that tert-butyl groups maintain nanomolar AR affinity while resisting dealkylation in hepatocyte assays [6].

Properties

CAS Number

690246-24-3

Product Name

3,5-di-tert-butyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

IUPAC Name

3,5-ditert-butyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

Molecular Formula

C23H27N3OS

Molecular Weight

393.55

InChI

InChI=1S/C23H27N3OS/c1-22(2,3)17-12-16(13-18(14-17)23(4,5)6)20(27)25-21-24-19(26-28-21)15-10-8-7-9-11-15/h7-14H,1-6H3,(H,24,25,26,27)

InChI Key

PVMGTTSXYSYFRO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC2=NC(=NS2)C3=CC=CC=C3)C(C)(C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.